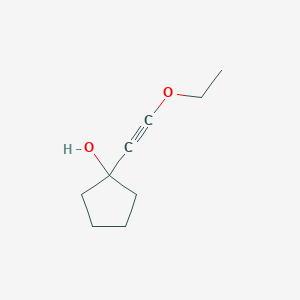
(1H-1,2,3-Triazol-1-yl)azetidin-1-yl)(2,4-dichlorophenyl)methanon
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
This compound belongs to a class of chemicals that combine azetidine and triazole rings with dichlorophenyl methanone, indicating a structure potentially useful for various organic and medicinal chemistry applications due to the presence of bioactive motifs.
Synthesis Analysis
Synthesis approaches for related compounds often involve stepwise constructions of the azetidine and triazole rings followed by their integration with dichlorophenyl methanone. For instance, enantiopure N-(ferrocenylmethyl)azetidin-2-yl(diphenyl)methanol was developed using a three-step, one-pot construction of the chiral azetidine ring, demonstrating a practical approach to synthesizing complex azetidine-containing compounds (Wang et al., 2008).
Molecular Structure Analysis
The molecular structure of compounds within this family often involves detailed X-ray crystallography or NMR spectroscopy to elucidate. For example, the crystal structure of bis(3-chlorophenyl)-[5-methyl-1-(4-methylphenyl)-1,2,3-triazol-4-yl]-methanol was established, providing insight into the spatial arrangement and bonding interactions of similar triazole-containing compounds (Heng-Shan Dong & Guoyong Huo, 2009).
Chemical Reactions and Properties
Chemical reactions involving such compounds can include catalytic asymmetric additions, cycloadditions, and nucleophilic substitutions, revealing their reactivity and potential for further chemical transformations. The use of a tris(triazolyl)methanol-Cu(I) structure as a highly active catalyst for Huisgen 1,3-dipolar cycloadditions indicates the reactivity of triazolyl groups in facilitating chemical reactions (Ozcubukcu et al., 2009).
Physical Properties Analysis
The physical properties such as melting points, boiling points, and solubility of these compounds can be crucial for their application and handling. Analytical techniques like melting point analysis, elemental analysis, and spectroscopy are essential for characterizing these aspects, though specific data for the compound was not found.
Chemical Properties Analysis
Chemical properties including stability, reactivity with other chemical entities, and the ability to participate in specific chemical reactions are key to understanding the utility of these compounds. For instance, the synthesis and study of reactions towards sulfur- and oxygen-containing nucleophiles of a related compound highlights the versatility and reactivity of these chemicals (Pouzet et al., 1998).
Wissenschaftliche Forschungsanwendungen
Biologische Aktivitätsprüfung
Der 1,2,3-Triazolring ist ein strukturelles Fragment, dessen Vorhandensein in Verbindungen sie für das Screening auf biologische Aktivität attraktiv macht . Dies liegt daran, dass es sich um ein Isoster des Amidbindungs, resistent gegen den Abbau durch den Stoffwechsel, und Wasserstoffbrückenbindungen bilden kann, was für die Bindung an biologische Zielstrukturen wichtig ist .
Antifungale Aktivität
1H-1,2,3-Triazol-4-carbonsäurederivate wurden zur Synthese von Verbindungen verwendet, die eine antifungale Aktivität zeigten .
Antibakterielle Aktivität
Diese Verbindungen haben eine antimikrobielle Aktivität gegen den Mycobacterium tuberculosis Stamm H37Rv gezeigt .
Antivirale Aktivität
Sie haben auch eine antivirale Aktivität gegen die Replikation des Influenzavirus A und des Herpes-simplex-Virus Typ 1 (HSV-1) gezeigt .
Antitumoraktivität
Verbindungen, die diese Struktur enthalten, haben eine Antitumoraktivität gegen verschiedene Krebszelllinien gezeigt .
Behandlung von Methicillin-resistentem Staphylococcus aureus (MRSA) und Vancomycin-resistenten Enterokokken (VRE)
(1H-1,2,3-Triazol-1-yl)essigsäuren wurden zur Synthese von Verbindungen verwendet, die gegen Methicillin-resistenten Staphylococcus aureus und Vancomycin-resistente Enterokokken aktiv sind .
Monoacylglycerol-Lipase-Antagonisten
Diese Verbindungen wurden verwendet, um Antagonisten der Monoacylglycerol-Lipase zu erzeugen .
HIV-1-Kapsid-Inhibitoren
Die Synthese und biologische Testung einer Reihe von (1H-1,2,3-Triazol-1-yl)essigsäurederivaten ermöglichte ihre Anwendung als Inhibitoren des HIV-1-Kapsid (HIV-1 CA) für die Entwicklung von antiviralen Medikamenten auf ihrer Basis .
Wirkmechanismus
Target of Action
The primary targets of this compound are likely to be biological molecules that interact with the 1,2,3-triazole ring, a structural fragment found in many biologically active compounds . The 1,2,3-triazole ring is an isostere of the amide bond, resistant to metabolic degradation, and can form hydrogen bonds, which is important for binding with biological targets .
Mode of Action
The compound interacts with its targets through the 1,2,3-triazole ring. This ring can form hydrogen bonds with its targets, which is crucial for its interaction . The exact mode of action will depend on the specific target molecule and the biological context.
Biochemical Pathways
The compound may affect various biochemical pathways, depending on its specific targets. For instance, 1,2,3-triazole derivatives have been used to synthesize compounds active against methicillin-resistant Staphylococcus aureus and vancomycin-resistant enterococci , suggesting that this compound may also affect bacterial growth and survival pathways.
Pharmacokinetics
The presence of the 1,2,3-triazole ring suggests that the compound is resistant to metabolic degradation , which could potentially enhance its bioavailability.
Action Environment
Environmental factors such as pH, temperature, and the presence of other molecules can influence the compound’s action, efficacy, and stability. For example, the compound’s ability to form hydrogen bonds may be affected by the pH of the environment .
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
(2,4-dichlorophenyl)-[3-(triazol-1-yl)azetidin-1-yl]methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10Cl2N4O/c13-8-1-2-10(11(14)5-8)12(19)17-6-9(7-17)18-4-3-15-16-18/h1-5,9H,6-7H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DWHQHBCQZUVTPQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN1C(=O)C2=C(C=C(C=C2)Cl)Cl)N3C=CN=N3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10Cl2N4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
297.14 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![[4-Benzyl-1-(2-fluoropyridine-4-carbonyl)piperidin-4-yl]methanol](/img/structure/B2486490.png)
![(E)-N-(3-ethyl-6-methylbenzo[d]thiazol-2(3H)-ylidene)-4-(morpholinosulfonyl)benzamide](/img/structure/B2486491.png)
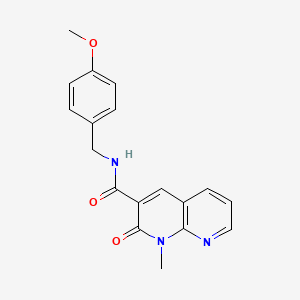
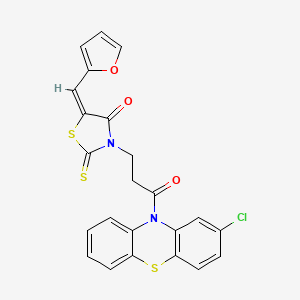
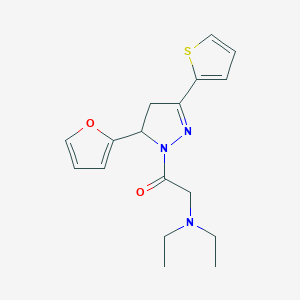
![N-(3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-4-methoxy-3-methylbenzenesulfonamide](/img/structure/B2486499.png)

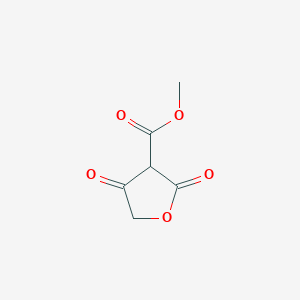
![N'-({1-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-1H-pyrrol-2-yl}sulfonyl)-4,6-bis(trifluoromethyl)pyridine-2-carbohydrazide](/img/structure/B2486502.png)
![N-[5-(4-methoxyphenyl)-1,2,4-thiadiazol-3-yl]-2-[(5-methyl-1,3,4-thiadiazol-2-yl)sulfanyl]acetamide](/img/structure/B2486503.png)
![4-Oxa-6-azaspiro[2.4]heptane-5,7-dione](/img/structure/B2486505.png)


